molecular formula C20H23N5O B2376623 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380143-54-2

2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2376623
CAS RN: 2380143-54-2
M. Wt: 349.438
InChI Key: JXBSFGLEXXKIJP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a pyridine ring, and a nitrile group . The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a cyclobutyl group attached to a pyrimidinyl group, which is attached to a piperidinyl group. This piperidinyl group is then attached to a methoxy group, which is attached to a pyridine ring with a carbonitrile group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in reduction reactions to form a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a nitrile group could increase its polarity, affecting its solubility in different solvents .

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets, which is not clear from the structure alone .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-11-15-6-7-22-20(9-15)26-13-16-3-2-8-25(12-16)19-10-18(23-14-24-19)17-4-1-5-17/h6-7,9-10,14,16-17H,1-5,8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSFGLEXXKIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)COC4=NC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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